molecular formula C15H17N5O3S B2980519 (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1007194-56-0

(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2980519
CAS RN: 1007194-56-0
M. Wt: 347.39
InChI Key: WXJPYRRKVHGYPT-IUXPMGMMSA-N
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Description

(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

The structural similarity of this compound to indole derivatives suggests potential antiviral applications. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The presence of a carbamothioylhydrazono group could be modified to enhance the selectivity and potency against specific viral targets.

Anti-inflammatory Properties

Compounds with an indole nucleus, which is structurally related to our compound of interest, have demonstrated anti-inflammatory properties . This suggests that the compound may also be used to develop new anti-inflammatory agents, potentially for the treatment of chronic inflammatory diseases.

Anticancer Research

Indole derivatives are known for their anticancer activities. The pyrazolyl ring present in the compound could interact with various cancer cell lines, providing a platform for the development of novel anticancer drugs .

Antimicrobial Activity

The compound’s resemblance to indole derivatives, which exhibit antimicrobial properties, indicates its potential use in creating new antimicrobial agents. This could be particularly useful in the fight against antibiotic-resistant bacteria .

Antidiabetic Effects

Research on indole derivatives has shown that they possess antidiabetic effects. The compound could be explored for its utility in managing blood sugar levels and treating diabetes .

Antimalarial Potential

The biological activity of indole derivatives against malaria parasites has been documented. The compound could be investigated for its efficacy in developing antimalarial drugs .

Neuroprotective Effects

Given the pharmacological activity of indole derivatives, there is a possibility that the compound could exhibit neuroprotective effects, which might be beneficial in treating neurodegenerative diseases .

Plant Growth Regulation

Indole-3-acetic acid, a plant hormone, is produced from tryptophan and contains an indole ring. The compound , with its indole-like structure, may have applications in regulating plant growth and development .

properties

IUPAC Name

3-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-23-12-4-2-10(3-5-12)14-11(8-17-18-15(16)24)9-20(19-14)7-6-13(21)22/h2-5,8-9H,6-7H2,1H3,(H,21,22)(H3,16,18,24)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPYRRKVHGYPT-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=S)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

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